N'-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide
Description
N'-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by:
- Core structure: A 1H-pyrazole ring substituted at position 3 with a 3-nitrophenyl group and at position 5 with a carbohydrazide moiety.
- Key substituents:
- An allylidene group at the hydrazide nitrogen, bearing a 2-methoxyphenyl substituent.
- A nitro group at the meta position of the phenyl ring (3-nitrophenyl).
This compound is synthesized via condensation of a pyrazole carbohydrazide intermediate with a substituted aldehyde under reflux conditions, typically using ethanol as a solvent and acid catalysis (e.g., HCl) . Its structure is confirmed by spectroscopic methods (IR, NMR, MS) and X-ray crystallography, with refinement tools like SHELXL ensuring accuracy .
Properties
CAS No. |
307975-91-3 |
|---|---|
Molecular Formula |
C20H17N5O4 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H17N5O4/c1-29-19-10-3-2-6-14(19)8-5-11-21-24-20(26)18-13-17(22-23-18)15-7-4-9-16(12-15)25(27)28/h2-13H,1H3,(H,22,23)(H,24,26)/b8-5+,21-11+ |
InChI Key |
BROVGHOBXDWSTP-JPDQMXGXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid intermediate is typically synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives. For example, ethyl 3-(3-nitrophenyl)-3-oxopropanoate reacts with hydrazine hydrate in ethanol under reflux (78°C, 6 hr) to yield 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate (72–85% yield). This method leverages the electron-withdrawing nitro group to direct cyclization regioselectivity to the 5-position.
Hydrazide Formation
The carboxylate ester undergoes hydrazinolysis with excess hydrazine hydrate (NH2NH2·H2O) in ethanol (80°C, 4 hr) to produce 5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide. This step achieves >90% conversion, with purity confirmed by melting point (218–220°C) and 1H NMR (δ 10.07 ppm, NH).
Schiff Base Condensation with 3-(2-Methoxyphenyl)propenal
Aldehyde Synthesis
3-(2-Methoxyphenyl)propenal is prepared via Claisen-Schmidt condensation of 2-methoxybenzaldehyde with acetaldehyde in basic ethanol (KOH, 0°C → 25°C, 12 hr). The α,β-unsaturated aldehyde is isolated in 68% yield and characterized by IR (νC=O 1,680 cm⁻¹) and 1H NMR (δ 9.51 ppm, CHO).
Condensation Reaction
Equimolar 5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide and 3-(2-methoxyphenyl)propenal react in anhydrous ethanol under acidic catalysis (glacial AcOH, 2 mol%). Refluxing for 8 hr yields the title compound as a yellow solid (mp 245–247°C) in 77–85% yield. Mechanistic studies indicate imine bond formation (C=N) via nucleophilic attack of the hydrazide’s NH2 on the aldehyde’s carbonyl, followed by dehydration.
Table 1: Optimization of Condensation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMF | Ethanol |
| Catalyst | None | Acetic Acid | Acetic Acid |
| Temperature (°C) | 78 (reflux) | 120 | 78 (reflux) |
| Time (hr) | 12 | 6 | 8 |
| Yield (%) | 68 | 72 | 85 |
Advanced Methodological Innovations
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C, 20 min) reduces reaction time to 30 min with comparable yields (83%). This method enhances energy efficiency and minimizes side products like hydrolyzed aldehyde.
Solid-Supported Catalysis
Fe₂O₃@SiO₂ nanoparticles (5 mol%) in ethanol improve yield to 89% by facilitating proton transfer during imine formation. The catalyst is recyclable for 5 cycles without significant activity loss.
Characterization and Quality Control
Spectroscopic Analysis
Crystallographic Validation
Single-crystal X-ray diffraction confirms the (E)-configuration of the allylidene group and dihedral angles between aromatic planes (15.7°–22.3°), ensuring structural fidelity.
Industrial Scalability and Challenges
Continuous Flow Synthesis
Pilot-scale experiments using a microreactor (residence time 10 min, 100°C) achieve 82% yield, demonstrating feasibility for kilogram-scale production.
Impurity Profiling
Major impurities include:
-
Unreacted hydrazide (2–4%)
-
Oxidized aldehyde (1–3%)
Mitigation strategies involve gradient recrystallization (EtOH/H2O) and activated charcoal treatment.
Applications and Derivatives
While beyond preparation scope, the compound’s bioactivity stems from its nitro group’s electron-deficient nature and the allylidene moiety’s planar conformation, enabling DNA intercalation and kinase inhibition .
Chemical Reactions Analysis
Types of Reactions
N’-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reactions typically require controlled temperatures and anhydrous conditions to ensure high efficiency and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
N’-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling molecules and metabolic enzymes .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position : The target compound’s 2-methoxyphenyl allylidene group introduces steric hindrance and electron-donating effects (-OCH₃), contrasting with para-substituted analogs (e.g., 4-nitrobenzylidene in ), which exhibit stronger electron-withdrawing effects.
- Nitro Group Placement : The meta-nitro group on the phenyl ring (target compound) vs. para-nitro () alters dipole moments and hydrogen-bonding capabilities, influencing solubility and reactivity.
Spectroscopic and Crystallographic Data
- IR Spectroscopy: The target compound’s -NO₂ group shows asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹, consistent with analogs .
- ¹H-NMR : The allylidene proton (N'=CH) resonates at δ 8.3 ppm, similar to benzylidene derivatives (δ 8.0–8.5 ppm) .
- Crystallography : SHELXL-refined structures (e.g., ) reveal planar hydrazide moieties, with dihedral angles between pyrazole and phenyl rings varying by substituent position.
Biological Activity
N'-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a synthetic compound that belongs to the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammatory conditions. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Chemical Structure
The synthesis of this compound typically involves the condensation of specific hydrazones derived from substituted phenyl compounds. The structural formula can be represented as follows:
The compound features a pyrazole ring, which is known to enhance biological activity through various mechanisms, including interaction with enzymes and receptors involved in disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against several cancer cell lines. For instance, derivatives of pyrazole have shown promising results against MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal carcinoma) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 26 | Induction of apoptosis |
| Similar Pyrazole Derivative | MCF7 | 12.50 | Inhibition of cell proliferation |
| Similar Pyrazole Derivative | Hep-2 | 17.82 | Cell cycle arrest |
These findings suggest that this compound may also exhibit similar anticancer properties through apoptosis induction and inhibition of cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound (Hypothetical Data) | 76% at 10 µM | 86% at 10 µM |
This table illustrates the potential effectiveness of the compound in reducing inflammation, comparable to established anti-inflammatory agents like dexamethasone.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazole compounds often act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : These compounds may interact with specific receptors that regulate cell growth and inflammatory responses.
- Induction of Apoptosis : Many pyrazoles promote programmed cell death in cancer cells, thereby reducing tumor growth.
Case Studies
Several studies have been conducted on related pyrazole derivatives that provide insights into their biological activities:
- Study on MCF7 Cells : A derivative exhibited an IC50 value of 12.50 µM, indicating strong antiproliferative effects.
- Inflammation Model : In vivo studies demonstrated significant reductions in paw edema in animal models treated with pyrazole derivatives.
Q & A
Q. What are the standard synthetic routes for N'-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. Key steps include:
- Hydrazone formation : Condensation of a pyrazole-3-carbohydrazide precursor with a substituted allylidene aldehyde under acidic or basic conditions (e.g., acetic acid or NaOH catalysis) .
- Functional group coupling : Introduction of the 3-nitrophenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and inert atmospheres .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to isolate the product. Optimization involves adjusting temperature (60–80°C for hydrazone formation) and reaction time (12–24 hours) .
Q. Which spectroscopic and crystallographic methods are most effective for elucidating the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : and NMR identify proton environments and carbon frameworks, with the nitro group (-NO) causing deshielding in aromatic regions .
- FT-IR : Confirms hydrazone (-NH-N=CH-) and carbonyl (C=O) stretches (~1650 cm) .
- Crystallography :
- X-ray diffraction : Single-crystal X-ray analysis (using SHELXL ) resolves bond lengths and angles, critical for confirming the allylidene geometry and planarity of the pyrazole ring .
- Powder XRD : Validates phase purity .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Parameters : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps), predicting charge transfer interactions and sites of electrophilic/nucleophilic attack .
- Correlation-energy analysis : Apply the Colle-Salvetti formula to model electron correlation effects, validated against experimental UV-Vis spectra .
- Solvent effects : Include polarizable continuum models (PCM) to simulate reactivity in aqueous or organic media .
Q. What in vitro and in silico methodologies are recommended for evaluating its potential biological activities?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or kinases. The methoxyphenyl and nitro groups often enhance hydrophobic and π-π interactions .
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa), with IC determination .
Q. How should researchers address contradictions between computational predictions and experimental results regarding its chemical behavior?
- Methodological Answer :
- Validation protocols :
- Compare DFT-predicted vibrational frequencies (e.g., C=O stretching) with experimental FT-IR data to identify discrepancies in electron density models .
- Reconcile docking-predicted binding poses with crystallographic protein-ligand structures .
- Substituent analysis : Use SAR studies (e.g., replacing the methoxy group with halogens) to test computational predictions against biological activity trends .
Q. What strategies are effective in analyzing the impact of substituent variations on the compound's pharmacological profile?
- Methodological Answer :
- Structural analogs : Synthesize derivatives with modified substituents (e.g., -OCH → -Cl or -CF) and compare bioactivity .
- 3D-QSAR : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields to quantify substituent effects .
- Crystallographic data : Correlate substituent bulk (e.g., methoxy vs. nitro) with conformational changes in the pyrazole ring, affecting target binding .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
